REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2[CH2:8][N:9](C(OCC)=O)[CH2:10][C:4]=2[CH2:3]1>O>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2[CH2:8][NH:9][CH2:10][C:4]=2[CH2:3]1
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Name
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ethyl 5-methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c)pyridine-2 -carboxylate
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Quantity
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6.3 g
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Type
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reactant
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Smiles
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CN1CC2=C(CC1)CN(C2)C(=O)OCC
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Name
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Ba(OH)2
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Quantity
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18.9 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the BaCO3 is filtered off with suction
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Type
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CONCENTRATION
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Details
|
the filtrate is concentrated
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Type
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EXTRACTION
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Details
|
the residue is extracted
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Type
|
CONCENTRATION
|
Details
|
The dioxane solutions are concentrated
|
Type
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DISTILLATION
|
Details
|
the residue is distilled
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Name
|
|
Type
|
|
Smiles
|
CN1CC2=C(CC1)CNC2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |